N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide
Description
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-3-15(21)18-13-9-12(6-5-11(13)2)14-10-20-8-4-7-17-16(20)19-14/h4-10H,3H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVZPNCHUDUZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde to form the imidazo[1,2-a]pyrimidine core. This intermediate can then be further functionalized through a series of reactions, including alkylation and acylation, to introduce the propanamide group and the methylphenyl ring . Industrial production methods often involve multicomponent reactions and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazo[1,2-a]pyrimidine core or the methylphenyl ring are replaced by other groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anti-inflammatory Activity
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide has been studied as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By inhibiting COX-2, this compound can potentially reduce the production of pro-inflammatory prostaglandins, making it a candidate for developing anti-inflammatory drugs.
Anticancer Potential
Research indicates that imidazo[1,2-a]pyrimidine derivatives, including this compound, may possess anticancer properties. These compounds can interfere with various cellular pathways involved in tumor growth and metastasis. Specific studies have shown its efficacy against certain cancer cell lines, suggesting potential therapeutic applications in oncology.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of specific bacterial strains, indicating its potential use in treating infections.
Comparative Analysis with Related Compounds
To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(benzylthio)-N-(5-(imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenyl)acetamide | Structure | Contains a methoxy group; potential for different biological activity. |
| N-(5-(imidazo[1,2-a]pyrazine-2-yl)-4-fluorophenyl)acetamide | Structure | Fluorine substitution may enhance lipophilicity and bioavailability. |
| 4-{(5-{imidazo[1,2-a]pyridin-3-yl})methyl}aniline | Structure | Different substitution pattern may affect receptor interactions. |
Mechanism of Action
The mechanism of action of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide involves its interaction with specific molecular targets. For example, as a COX-2 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The binding involves hydrophobic interactions and hydrogen bonding, stabilizing the compound within the enzyme’s active site .
Comparison with Similar Compounds
Structural Variations and Key Differences
The following compounds are structurally related to the target molecule, with modifications in the heterocyclic core, aromatic substituents, or amide chain:
Table 1: Structural and Molecular Comparison
Detailed Analysis
Heterocyclic Core Modifications
- Target Compound vs. N-{imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide :
The target’s imidazo[1,2-a]pyrimidine core contains two nitrogen atoms in the six-membered ring, enhancing hydrogen-bond acceptor capacity compared to the imidazo[1,2-a]pyridine core (one nitrogen in the six-membered ring) of the analog. This difference may influence binding affinity in biological targets, particularly where nitrogen positioning is critical .
Aromatic Group Substitutions
- Target Compound vs. N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide :
The target’s 2-methylphenyl group increases hydrophobicity, whereas the methoxy substituent in the analog introduces electron-donating effects and polarity. Methoxy groups often improve solubility but may reduce membrane permeability compared to methyl .
Amide Chain Variations
- Target Compound vs.
- N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydrofuran-2-carboxamide :
Replacement of propanamide with tetrahydrofuran-2-carboxamide adds a cyclic ether moiety, which may enhance metabolic stability or modulate solubility .
Hypothetical Pharmacological Implications
While the provided evidence lacks explicit pharmacological data, structural trends suggest:
Lipophilicity : The target’s 2-methylphenyl group likely increases logP compared to methoxy-containing analogs, favoring blood-brain barrier penetration .
Solubility : Methoxy or tetrahydrofuran groups may improve aqueous solubility but require empirical validation .
Target Selectivity : The imidazo[1,2-a]pyrimidine core’s dual nitrogen atoms could enhance selectivity for pyrimidine-binding enzymes over pyridine-focused targets .
Biological Activity
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and features an imidazo[1,2-a]pyrimidine moiety, which is known for its diverse biological activities. The presence of nitrogen and oxygen in its structure contributes to its reactivity and interaction with biological targets .
1. Anticancer Properties
Imidazo[1,2-a]pyrimidine derivatives, including this compound, have been studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation .
Case Study:
A study demonstrated that derivatives of imidazo[1,2-a]pyrimidine exhibited IC50 values ranging from 0.0227 µM to 8.43 nM against different cancer cell lines, highlighting their potency .
2. Anti-inflammatory Effects
The compound has shown potential as a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme that plays a significant role in inflammation and pain pathways. By inhibiting COX-2, this compound could reduce inflammation effectively .
Research Findings:
In experimental models of paw edema, compounds similar to this compound exhibited significant inhibition rates compared to standard anti-inflammatory drugs .
3. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have indicated that imidazopyridine derivatives can exhibit activity against various bacteria and fungi .
Table 1: Antimicrobial Activity of Imidazopyridine Derivatives
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| This compound | C. albicans | 14 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Binding: It potentially binds to receptors that modulate various biological pathways, leading to therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
